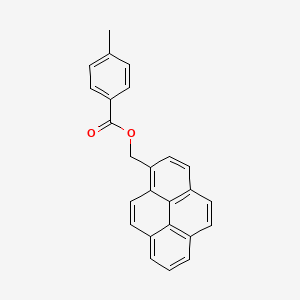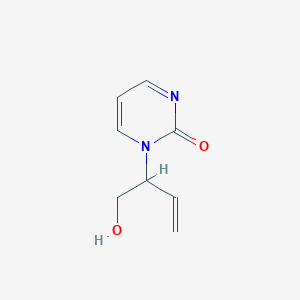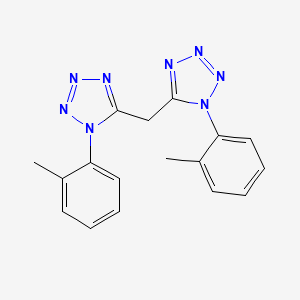![molecular formula C16H14N2O2 B14318259 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione CAS No. 112176-73-5](/img/structure/B14318259.png)
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a naphthalen-1-yl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-naphthaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding naphthalen-1-yl oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated naphthalen-1-yl derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Imidazolidine-2,4-dione: A parent compound with similar structural features.
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione: A closely related compound with a methyl group at the 5-position.
1,3-Dimethyl-2-imidazolidinone: Another imidazolidine derivative with different substituents.
Uniqueness: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
112176-73-5 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(naphthalen-1-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-14(15(19)18(2)16(17)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3 |
Clave InChI |
SQGIDSLYFRLXGO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
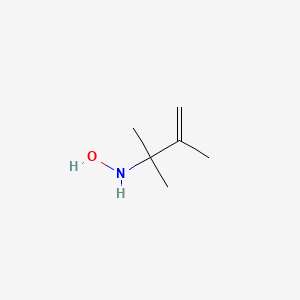
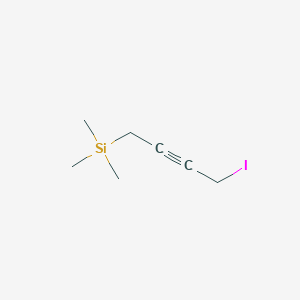
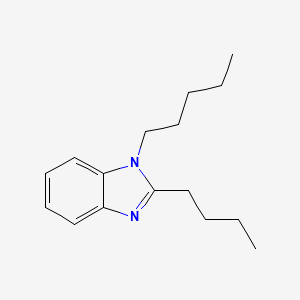
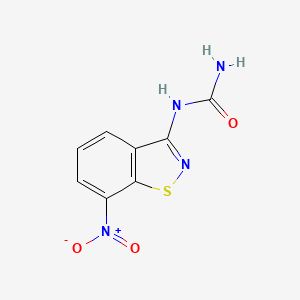
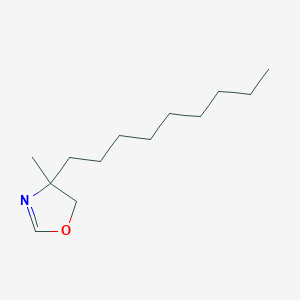
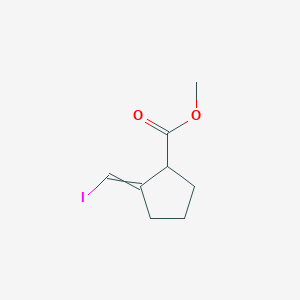
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
